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Compound of Interest

Compound Name: tert-Butyl (3-iodophenyl)carbamate

Cat. No.: B119290

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
synthetic methodology for tert-Butyl (3-iodophenyl)carbamate, a key intermediate in organic
synthesis. The information is presented to facilitate its use in research and development,
particularly in the context of medicinal chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of tert-Butyl (3-iodophenyl)carbamate is supported by a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data from Nuclear Magnetic Resonance (NMR) spectroscopy. At present, specific experimental
Infrared (IR) and Mass Spectrometry (MS) data for the 3-iodo isomer are not publicly available.
However, data for the closely related 4-iodo isomer is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCls)
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Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

7.83 dd 19,18 1H Ar-H

7.36 ddd 7.9,18,1.0 1H Ar-H
7.28-7.24 m - 1H Ar-H

6.99 dd 8.0,7.9 1H Ar-H

1.51 s - 9H -C(CHs)s

Reference Data: 3C NMR for tert-Butyl (4-iodophenyl)carbamate (101 MHz, CDCls)

While the 13C NMR data for the 3-iodo isomer is not readily available, the data for the 4-iodo
iIsomer provides an indication of the expected chemical shifts.

Chemical Shift (6) ppm
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Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Detailed experimental IR and MS data for tert-Butyl (3-iodophenyl)carbamate are not
currently available in the public domain. However, the expected characteristic IR absorption
bands would include N-H stretching, C=0 stretching of the carbamate, and aromatic C-H and
C=C stretching. For mass spectrometry, the molecular ion peak [M]* would be expected, along
with fragmentation patterns characteristic of the tert-butyl and iodophenyl moieties.
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Experimental Protocols
Synthesis of tert-Butyl (3-iodophenyl)carbamate

A reported method for the synthesis of tert-Butyl (3-iodophenyl)carbamate involves the
reaction of 3-iodoaniline with di-tert-butyl dicarbonate (Bocz0).

Procedure: To a flask, add 3-iodoaniline (1.00 equivalent) and di-tert-butyl dicarbonate (1.00
equivalent). The flask is then heated to 80 °C on a rotary evaporator under reduced pressure
for 30 minutes. This procedure yields the title compound as an off-white crystalline solid.

General Protocol for NMR Spectroscopy

Sample Preparation: A sample of the compound is dissolved in a suitable deuterated solvent,
such as chloroform-d (CDCIs), in a standard 5 mm NMR tube to a final concentration suitable
for obtaining a good signal-to-noise ratio.

Data Acquisition: *H and 3C NMR spectra are acquired on a spectrometer operating at a
specific frequency (e.g., 400 MHz for *H). Standard pulse sequences are used for data
acquisition. Chemical shifts are reported in parts per million (ppm) relative to a reference
standard, typically tetramethylsilane (TMS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of an organic compound like tert-Butyl (3-iodophenyl)carbamate.
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Synthesis and Spectroscopic Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of tert-Butyl (3-
iodophenyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119290#spectroscopic-data-for-tert-butyl-3-
iodophenyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b119290?utm_src=pdf-body-img
https://www.benchchem.com/product/b119290#spectroscopic-data-for-tert-butyl-3-iodophenyl-carbamate
https://www.benchchem.com/product/b119290#spectroscopic-data-for-tert-butyl-3-iodophenyl-carbamate
https://www.benchchem.com/product/b119290#spectroscopic-data-for-tert-butyl-3-iodophenyl-carbamate
https://www.benchchem.com/product/b119290#spectroscopic-data-for-tert-butyl-3-iodophenyl-carbamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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